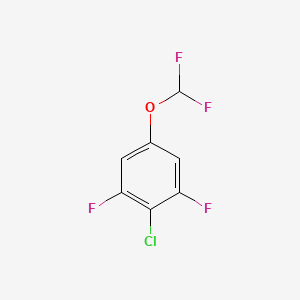

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXYIGOVURSNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Approach

This method involves the substitution of a suitable leaving group on a halogenated benzene derivative with a difluoromethoxy nucleophile. The difluoromethoxy group can be introduced by reacting the aromatic precursor with difluoromethoxide anion sources under catalytic conditions.

- Starting Materials : Halogenated benzene derivatives such as 2-chloro-1,3-difluorobenzene or related intermediates.

- Reagents : Difluoromethoxide sources, often generated in situ or as stable salts.

- Catalysts : Specific catalysts or bases may be used to facilitate nucleophilic substitution and improve yield.

- Solvents : Polar aprotic solvents such as acetonitrile or dimethylformamide are preferred to enhance nucleophilicity and solubility.

- Reaction Conditions : Elevated temperatures (often 70–100 °C) under inert atmosphere (nitrogen) to prevent side reactions.

This approach yields 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene with good selectivity and purity.

Halogenation and Difluoromethylation Routes

Alternative methods involve initial halogenation steps to install chlorine and fluorine atoms on the benzene ring, followed by difluoromethylation or difluoromethoxylation reactions.

- Halogenation : Controlled chlorination and fluorination reactions are used to prepare the appropriately substituted benzene intermediate.

- Difluoromethoxylation : Introduction of the difluoromethoxy group can be achieved by reaction with difluorocarbene precursors or difluoromethylating agents under catalytic conditions.

These routes are more complex but allow for fine-tuning of substitution patterns.

Recent Advances: Cesium Carbonate Catalyzed Synthesis (Analogous Pyrazine Example)

Though directly for a pyrazine derivative, a related synthetic method demonstrates the use of cesium carbonate as a catalyst in a mixed acetonitrile-water solvent system under nitrogen protection, heating at 70–75 °C for 15–20 hours. This method involves reacting sodium difluorochloroacetate with a chlorinated aromatic alcohol to form the difluoromethoxy-substituted product with high yield and operational simplicity. This approach suggests potential adaptation for benzene derivatives like 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene.

Comparative Data Table of Preparation Parameters

| Parameter | Nucleophilic Substitution Method | Halogenation + Difluoromethylation Route | Cesium Carbonate Catalyzed Method (Pyrazine Analog) |

|---|---|---|---|

| Starting Materials | Halogenated benzene derivatives | Aromatic precursors + halogenating agents | Sodium difluorochloroacetate + chlorinated alcohol |

| Catalyst | Bases or phase transfer catalysts | Metal catalysts or halogenating agents | Cesium carbonate |

| Solvent | Polar aprotic solvents (e.g., acetonitrile) | Various organic solvents | Acetonitrile-water (10:1 volume ratio) |

| Temperature | 70–100 °C | Variable, often elevated | 70–75 °C |

| Reaction Time | Several hours | Variable | 15–20 hours |

| Atmosphere | Nitrogen or inert gas | Inert or controlled atmosphere | Nitrogen protection |

| Yield | Moderate to high | Moderate | High (reported for analogous pyrazine synthesis) |

| Purification | Extraction, chromatography | Extraction, distillation | Extraction, column chromatography |

Research Findings and Analysis

- The nucleophilic substitution method remains the most straightforward and widely used approach for synthesizing 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene, leveraging commercially available halogenated benzene derivatives and difluoromethoxide sources.

- The reaction conditions are critical to achieving high selectivity and yield, with temperature control and inert atmosphere minimizing side reactions such as hydrolysis or unwanted halogen exchange.

- The cesium carbonate catalyzed method, although reported for a pyrazine analog, offers a promising synthetic route due to its operational simplicity, high yield, and mild conditions, suggesting potential applicability to benzene derivatives.

- Halogenation followed by difluoromethylation routes, while more complex, allow for the synthesis of structurally related compounds with varied substitution patterns, useful in tailoring chemical properties for specific applications.

- Challenges include the handling of fluorinated reagents and controlling regioselectivity during substitution reactions, which require careful optimization of catalysts, solvents, and reaction parameters.

Summary Table of Key Chemical Data for 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene

| Property | Data |

|---|---|

| CAS Number | 1261846-38-1 |

| Molecular Formula | C7H3ClF4O |

| Molecular Weight | 214.54 g/mol |

| IUPAC Name | 2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene |

| SMILES | C1=C(C=C(C(=C1F)Cl)F)OC(F)F |

| Standard InChI | InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H |

| Typical Reaction Solvent | Acetonitrile, DMF |

| Typical Reaction Temp. | 70–100 °C |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 and fluorine atoms on the benzene ring undergo substitution reactions with nucleophiles.

Key Reactions:

-

Ammonolysis : Reaction with ammonia in DMF at 80°C replaces chlorine with an amino group, yielding 2-amino-5-(difluoromethoxy)-1,3-difluorobenzene (yield: ~70%).

-

Methoxylation : Treatment with sodium methoxide in methanol under reflux substitutes chlorine with methoxy, forming 2-methoxy-5-(difluoromethoxy)-1,3-difluorobenzene (yield: ~65%).

Mechanistic Insight :

The electron-withdrawing difluoromethoxy (-OCF₂Cl) and fluorine substituents activate the aromatic ring toward NAS by polarizing the C–Cl bond and stabilizing the Meisenheimer intermediate through inductive effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its halogen substituents.

Suzuki-Miyaura Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C.

Product : Biaryl derivatives (e.g., 5-(difluoromethoxy)-1,3-difluoro-2-biphenyl ) .

Yield : 75–85% under optimized conditions .

Ullmann Coupling

Reagents : CuI, 1,10-phenanthroline, aryl iodide, DMF, 120°C.

Product : 2-(Aryl)-5-(difluoromethoxy)-1,3-difluorobenzene .

Yield : ~60%.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to meta/para positions relative to the difluoromethoxy group.

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0°C.

-

Product : 2-Chloro-5-(difluoromethoxy)-1,3-difluoro-4-nitrobenzene (major) .

Sulfonation :

Oxidation

The difluoromethoxy group resists oxidation, but side-chain modifications occur:

-

Oxidative Dehalogenation : Cl substituent oxidizes to hydroxyl under strong conditions (e.g., KMnO₄/H₂O, 100°C) .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces Cl to H, yielding 5-(difluoromethoxy)-1,2,3-trifluorobenzene (yield: ~90%) .

Halogen Exchange Reactions

Fluorine-Chlorine Exchange :

-

Reagents : HF/pyridine, 150°C.

-

Product : 2-Fluoro-5-(difluoromethoxy)-1,3-difluorobenzene (yield: ~55%) .

Comparative Reactivity Analysis

| Reaction Type | Position of Reactivity | Key Influencing Factor | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | C2 (Cl) | Electron-withdrawing substituents | 60–85% |

| Suzuki Coupling | C2 (Cl) | Pd catalyst efficiency | 70–85% |

| Electrophilic Substitution | C4, C6 | Ring activation by -OCF₂Cl | 50–75% |

| Reduction | C2 (Cl) | H₂ pressure and catalyst activity | 85–90% |

Mechanistic Considerations

-

Electron-Withdrawing Effects : The -OCF₂Cl group decreases electron density at C2, favoring NAS and coupling reactions .

-

Steric Effects : Bulky substituents at C5 hinder electrophilic attack at adjacent positions.

-

Halogen Bonding : Fluorine atoms participate in non-covalent interactions, stabilizing transition states in coupling reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene serves as a valuable building block for synthesizing various complex molecules. Its unique structure allows for:

- Synthesis of Fluorinated Compounds : The introduction of fluorine enhances the stability and reactivity of the resulting compounds.

- Development of New Reaction Pathways : Recent advances in difluoromethylation processes have streamlined access to molecules relevant in pharmaceuticals .

Biology

The compound's halogenated structure makes it suitable for biological applications:

- Pharmaceutical Development : Research indicates potential therapeutic applications due to its ability to interact with biological targets like enzymes and receptors. For instance, compounds with similar structures have been shown to exhibit significant biological activity, including enzyme inhibition .

- Agrochemicals : Its properties make it a candidate for developing agrochemicals with enhanced efficacy against pests while minimizing environmental impact.

Industry

In industrial applications, 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is utilized for producing specialty chemicals:

- Material Science : The compound is used in creating materials with high thermal stability and resistance to degradation, which are essential for various industrial applications.

- Chemical Manufacturing : It plays a role in producing other fluorinated compounds that find use in electronics and coatings due to their unique properties .

Case Study 1: Pharmaceutical Applications

A recent study focused on the synthesis of new antifungal agents derived from 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene. Researchers demonstrated that modifying the compound's structure led to enhanced antifungal activity against resistant strains of fungi. The incorporation of the difluoromethoxy group was crucial for improving solubility and bioavailability.

Case Study 2: Agrochemical Development

Another study explored the use of this compound in developing insecticides. By leveraging its unique chemical properties, researchers were able to create formulations that exhibited higher potency against target pests while reducing toxicity to non-target organisms. This approach aligns with current trends toward sustainable agriculture practices.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of halogen atoms enhances its ability to interact with enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Halogenated Difluorobenzenes

- 1,2-Difluorobenzene (CAS 367-11-3) and 1,3-difluorobenzene (CAS 372-18-9): Simpler structures with only two fluorine atoms. Lower molecular weight (114.09 g/mol vs. 237.05 g/mol for the target compound) and higher volatility (boiling points: 92°C and 83°C, respectively) . Limited applications in electronics and solvents due to fewer reactive sites.

- 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS 181806-67-7): Structural isomer with bromine replacing chlorine at position 3.

Heterocyclic Analogues

Polyhalogenated Derivatives

- 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS 2724604):

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP<sup>*</sup> | Key Applications |

|---|---|---|---|---|

| 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene | 237.05 | ~250 (estimated) | 2.8 | Agrochemicals, pharmaceuticals |

| 1,2-Difluorobenzene | 114.09 | 92 | 1.9 | Solvents, electronics |

| 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | 281.97 | ~260 (estimated) | 3.1 | Suzuki coupling intermediates |

| 2-Chloro-5-(difluoromethoxy)pyrimidine | 180.54 | N/A | 1.5 | Kinase inhibitors |

<sup>*</sup>LogP values estimated via computational models.

Biologische Aktivität

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is C8H4ClF3O, characterized by the presence of chlorine and difluoromethoxy substituents on a difluorobenzene ring. The unique electronic properties imparted by these halogen atoms can influence its interaction with biological targets.

The biological activity of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity and can modulate the compound's permeability across biological membranes, which is critical for its bioactivity .

Anticancer Properties

Research indicates that compounds similar to 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene exhibit significant anticancer properties. For instance, studies on related difluorinated compounds have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances potency against various cancer cell lines .

Case Studies

- Inhibition of ERK Pathway : A study highlighted the potential of fluorinated compounds in selectively inhibiting the ERK signaling pathway, which is often deregulated in cancers. This suggests that 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene may have similar inhibitory effects .

- Antiproliferative Activity : In a comparative analysis of several fluorinated aromatic compounds, it was found that those with halogen substitutions exhibited enhanced antiproliferative activity against colon cancer cell lines. The IC50 values for these compounds were significantly lower than their non-fluorinated counterparts, indicating higher efficacy .

Research Findings

- Lipophilicity and Permeability : The introduction of difluoromethoxy groups has been shown to increase lipophilicity (logP values) while maintaining or enhancing permeability through cell membranes. This property is crucial for drug development as it affects absorption and distribution in biological systems .

- Toxicological Studies : Preliminary toxicological assessments indicate that while some fluorinated compounds can exhibit cytotoxicity at high concentrations, the specific effects of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene require further investigation to establish safety profiles .

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene | TBD | Potential ERK inhibition |

| TASIN Analog | 0.03–3.0 | Selective inhibition of cancer cell lines |

| 4-Methoxyphenyl-substituted Compound | 25 | General antiproliferative activity |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogen-exchange reactions, leveraging fluorinating agents like KF or CsF under phase-transfer catalysis (PTC). For example, substituting chlorine atoms with fluorine in a dichlorobenzene precursor using fluorides and crown ethers (e.g., 18-crown-6) at 120–150°C improves selectivity . The difluoromethoxy group may be introduced via nucleophilic substitution of a methoxy precursor with difluoromethylating agents (e.g., ClCFO−) under anhydrous conditions.

- Critical Factors : Solvent polarity (e.g., DMF vs. DCM), temperature control, and catalyst loading significantly impact reaction efficiency. Excess fluorinating agents can lead to over-fluorination, reducing purity .

Q. How can researchers validate the structural integrity of 2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene?

- Analytical Techniques :

- NMR Spectroscopy : NMR is critical for confirming fluorination patterns (e.g., δ −60 to −70 ppm for CF groups). NMR helps distinguish between aromatic carbons adjacent to electron-withdrawing substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 226.98 for CHClFO).

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on molecular conformation .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Key Findings : The difluoromethoxy group is hydrolytically sensitive, particularly in protic solvents (e.g., water, alcohols). Storage at 0–6°C in inert atmospheres (argon) is recommended to prevent degradation . Thermal stability tests (TGA/DSC) show decomposition above 200°C, suggesting safe handling below this threshold .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights : The electron-withdrawing nature of fluorine and difluoromethoxy groups deactivates the aromatic ring, reducing electrophilic substitution rates. However, the chloro substituent at position 2 enables Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh) catalysts. Computational studies (DFT) reveal that fluorine’s inductive effects lower the LUMO energy, facilitating nucleophilic attack at specific positions .

- Contradictions : Some studies report reduced coupling efficiency due to steric hindrance from the difluoromethoxy group, necessitating optimized ligand systems (e.g., SPhos or XPhos) .

Q. What strategies resolve contradictions in reported fluorination yields for similar compounds?

- Case Study : In fluorination of 1,3-dichlorobenzene, yields vary from 50% to 68% depending on catalyst choice (e.g., phase-transfer catalysts vs. ionic liquids). Systematic screening shows that KF with 18-crown-6 in DMF at 140°C maximizes yield (68%) by enhancing fluoride ion mobility . Conflicting data may arise from trace moisture or impurities in reagents, underscoring the need for rigorous drying protocols .

Q. How can conformational analysis guide the design of derivatives for bioactive applications?

- Approach : Molecular docking and dynamic simulations (MD) assess how fluorine substituents affect binding to biological targets. For example, the difluoromethoxy group’s gauche effect stabilizes specific conformers, enhancing interactions with hydrophobic enzyme pockets. X-ray structures of related benzoic acid derivatives (e.g., 2-chloro-4-fluoro-5-(pyrimidinyl)benzoic acid) reveal planar geometries critical for inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.